molecular formula C7H13NO B12936829 5-Azaspiro[3.4]octan-8-ol

5-Azaspiro[3.4]octan-8-ol

Cat. No.: B12936829
M. Wt: 127.18 g/mol
InChI Key: VQRCCWDLYYQEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[34]octan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octan-8-ol can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically employs conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of readily available starting materials and standard laboratory techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow chemistry and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octan-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrogen-containing ring can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

5-Azaspiro[3.4]octan-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Similar spirocyclic structure but lacks the hydroxyl group.

    6-Azaspiro[3.4]octan-1-ol: Similar structure with the hydroxyl group in a different position.

Uniqueness

5-Azaspiro[3.4]octan-8-ol is unique due to the specific positioning of the hydroxyl group and the nitrogen atom within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-azaspiro[3.4]octan-8-ol

InChI

InChI=1S/C7H13NO/c9-6-2-5-8-7(6)3-1-4-7/h6,8-9H,1-5H2

InChI Key

VQRCCWDLYYQEQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.